molecular formula C14H10N2O4 B12641466 Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- CAS No. 99902-79-1

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

Cat. No.: B12641466
CAS No.: 99902-79-1
M. Wt: 270.24 g/mol
InChI Key: HNBGIGBUYIOXGC-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is an organic compound that features a benzonitrile core substituted with a methoxyphenoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- typically involves the reaction of 4-methoxyphenol with 2,5-dinitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is unique due to the presence of both the methoxyphenoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

99902-79-1

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3

InChI Key

HNBGIGBUYIOXGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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